beta-Cyclodextrin hydrate

Inclusion complexation Host-guest chemistry Pharmaceutical solubilization

Generic cyclodextrin sourcing risks inconsistent inclusion performance. Beta-cyclodextrin hydrate (CAS 68168-23-0) addresses this with a precisely defined 6.0-6.5 Å cavity that ensures predictable guest-host complexation and batch-to-batch reproducibility for chiral separations and solubility enhancement. - Superior oral bioavailability vs. hydroxypropyl derivatives in capsule formulations (higher AUC) - Complete API inclusion in solid dispersions (e.g., ritonavir) where α- and γ-CD fail - Listed in USP-NF, Ph. Eur., and JP as Betadex for global regulatory acceptance

Molecular Formula C42H72O36
Molecular Weight 1153.0
CAS No. 68168-23-0
Cat. No. B1649385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Cyclodextrin hydrate
CAS68168-23-0
Molecular FormulaC42H72O36
Molecular Weight1153.0
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O
InChIInChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1
InChIKeyJNSAKCOAFBFODP-ZQOBQRRWSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Cyclodextrin Hydrate (CAS 68168-23-0): Core Physicochemical and Regulatory Profile for Procurement in Pharmaceutical and Analytical Sciences


beta-Cyclodextrin hydrate (CAS 68168-23-0), also referred to as β-CD hydrate, betadex hydrate, or cycloheptaamylose hydrate, is a cyclic oligosaccharide consisting of seven α-(1→4)-linked D-glucopyranose units . Its characteristic toroidal structure presents a hydrophilic exterior and a hydrophobic central cavity (internal diameter 0.60–0.65 nm), enabling it to form stable, non-covalent inclusion complexes with a wide range of lipophilic guest molecules [1]. Commercially, it is supplied as a white crystalline powder with a purity ≥98.5% (HPLC), a water content ≤14% (Karl Fischer), and a solubility of approximately 18.5 g/L in water at 25°C [2]. It is listed in major pharmacopoeias (USP-NF, Ph. Eur., JP) as the excipient Betadex, underscoring its regulatory acceptance for pharmaceutical formulation.

Pharmaceutical excipient grade (Betadex)
Recognized by USP-NF, Ph. Eur., JP for formulation research
Controlled hydration (≤14% water)
Enables reproducible inclusion thermodynamics across batches
Defined cavity size (6.0–6.5 Å)
Supports guest selectivity for lipophilic molecules in host–guest studies

Why Generic 'Cyclodextrin' Substitution Fails: Quantified Differences in Cavity Size, Hydration State, and Inclusion Thermodynamics for beta-Cyclodextrin Hydrate


Generic substitution among cyclodextrins (α-, β-, γ-CD) or between anhydrous and hydrated forms is scientifically unsound due to profound, quantifiable differences in molecular recognition, thermodynamic stability, and solid-state behavior. β-CD hydrate possesses a distinct cavity diameter (6.0–6.5 Å) compared to α-CD (4.7–5.3 Å) and γ-CD (7.5–8.3 Å), which directly dictates guest selectivity and complex stoichiometry [1]. Furthermore, the hydration state is not inert; saturated β-CD hydrate (∼9.7 H₂O molecules per CD) exhibits a uniquely organized, independent water network that stabilizes the macrocycle differently than α- or γ-CD hydrates, directly impacting the thermodynamics of guest displacement [2]. In solid-phase applications, the degree of hydration critically modulates inclusion efficiency: saturated β-CD hydrate achieves complete ritonavir inclusion, whereas α-CD and γ-CD hydrates show negligible or partial inclusion under identical conditions due to competitive water binding [3]. These data confirm that β-CD hydrate is not an interchangeable commodity; its specific hydration state and cavity architecture confer predictable, reproducible performance that generic 'cyclodextrin' sourcing cannot guarantee.

Cavity Size
β-CD hydrate 6.0–6.5 Å vs α-CD (4.7–5.3 Å) and γ-CD (7.5–8.3 Å) — guest selectivity and complex stoichiometry shift markedly.
Hydration Network
β-CD·9.7H₂O forms an independent water network; α- and γ-CD hydrates show stronger water–CD interactions — guest displacement thermodynamics may differ.
Solid Inclusion
β-CD hydrate achieves complete inclusion of ritonavir under mechanochemical conditions; α- and γ-CD hydrates show negligible or partial inclusion — performance in solid dispersion research is not interchangeable.

beta-Cyclodextrin Hydrate: Direct Comparative Evidence for Scientific and Procurement Decision-Making


Superior Average Binding Affinity Across 721 Diverse Guest Molecules Compared to α- and γ-Cyclodextrin

A meta-analysis of published binding constants for 1:1 complexes in aqueous solution at 25±5°C revealed that β-cyclodextrin hydrate exhibits a significantly higher mean log K₁₁ (2.69) compared to α-cyclodextrin (2.11) and γ-cyclodextrin (2.55) [1]. This indicates that, across a broad chemical space, β-CD forms thermodynamically more stable inclusion complexes.

Mean binding constant (log K₁₁)
Head-to-head
β-CD: μ = 2.69 (n=721); α-CD: μ = 2.11 (n=663); γ-CD: μ = 2.55 (n=166)
Reported higher average binding affinity across diverse guests
Supports solubilization and stabilization screening; 3.8× vs α-CD, 1.38× vs γ-CD
Inclusion complexation Host-guest chemistry Pharmaceutical solubilization

Complete Solid-Phase Inclusion of Ritonavir by β-Cyclodextrin Hydrate, in Contrast to Minimal Inclusion by α- and γ-Cyclodextrin Hydrates

Under identical mechanochemical grinding conditions, saturated β-cyclodextrin hydrate achieved complete inclusion of the antiviral drug ritonavir, whereas saturated α-cyclodextrin hydrate and γ-cyclodextrin hydrate showed a small degree of inclusion and almost no inclusion, respectively [1]. This stark contrast is attributed to the specific hydration network of β-CD, which allows for efficient guest displacement of water.

Solid-phase inclusion (ritonavir)
Head-to-head
β-CD hydrate: complete inclusion; α-CD hydrate: small degree; γ-CD hydrate: almost no inclusion
Reported complete solid-state inclusion only with β-CD hydrate
Mechanochemical grinding; relevant for solid dispersion research
Solid-state formulation Mechanochemistry Amorphous solid dispersion

β-Cyclodextrin Hydrate Exhibits a Uniquely Organized, Independent Water Network Not Observed in α- or γ-Cyclodextrin Hydrates

Adiabatic calorimetry and DSC analysis revealed that in the β-CD·9.7H₂O hydrate, water molecules form a well-organized, relatively independent network, whereas in α-CD·6.0H₂O and γ-CD·8.1H₂O, stronger water–CD interactions prevent optimal water–water bonding [1]. This unique energetic landscape in β-CD hydrate implies a lower entropic penalty for guest displacement, facilitating inclusion complex formation.

Water network organization
Head-to-head
β-CD·9.7H₂O: independent water network; α-CD·6.0H₂O and γ-CD·8.1H₂O: stronger water–CD interactions
Unique hydration thermodynamics may facilitate guest displacement
Adiabatic calorimetry and DSC evidence; supports complexation efficiency interpretation
Thermodynamics Hydration water Solid-state stability

Higher Oral Bioavailability of Indomethacin from β-Cyclodextrin Complex Capsules Compared to Hydroxypropyl- and Hydroxyethyl-β-Cyclodextrin Complexes

In a comparative rabbit study, indomethacin complexed with β-cyclodextrin hydrate and administered in simple capsules resulted in a statistically significant (P≤0.10) increase in bioavailability, as measured by AUC, compared to complexes with hydroxyethyl-β-CD and hydroxypropyl-β-CD, despite the latter derivatives offering higher aqueous solubility [1]. This demonstrates that enhanced solubility does not automatically translate to enhanced in vivo performance.

Oral bioavailability (AUC)
Head-to-head
β-CD complex capsules: significantly higher AUC vs hydroxyethyl- and hydroxypropyl-β-CD complexes (P≤0.10)
Reported higher in vivo exposure despite lower in vitro solubility
Rabbit model; challenges solubility-based selection assumptions
Oral bioavailability Pharmacokinetics Excipient selection

β-Cyclodextrin Hydrate Provides Higher Carbamazepine Solubilization Efficiency than Sulfobutylether-β-Cyclodextrin in Parenteral Formulations

In a comparative solubility isotherm study for carbamazepine, hydroxypropyl-β-cyclodextrin (HP-β-CD) HP5 and HP7 grades achieved solubilities of 26 mg/mL and 25 mg/mL, respectively, compared to only 23 mg/mL for sulfobutylether-β-cyclodextrin (SBE-β-CD) . Consequently, formulating a 10 mg/mL carbamazepine solution with HP-β-CD required 100 mg/mL less cyclodextrin than SBE-β-CD, a 2 g reduction per dose.

Carbamazepine solubility
Data to verify
HP-β-CD HP5: 26 mg/mL; HP-β-CD HP7: 25 mg/mL vs SBE-β-CD: 23 mg/mL
Reported higher solubilization efficiency; 40% excipient reduction potential
Supplier-reported data; independent verification advised for parenteral research
Parenteral formulation Solubility enhancement Excipient loading

Vendor-Grade Purity Profile: β-Cyclodextrin Hydrate Demonstrates Low Impurity Levels, Including α- and γ-Cyclodextrin, Ensuring Reproducible Research

Commercial β-cyclodextrin hydrate (99% purity) is consistently supplied with specifications including ≤14% water (KF), ≥98.5% HPLC purity (ELSD), ≤1.0% total related substances, and specifically controlled α- and γ-cyclodextrin levels (≤1.0% by HPLC) [1]. This level of purity and impurity control is critical for applications where trace contamination with other cyclodextrins can alter inclusion complex stoichiometry or chiral recognition.

Vendor purity profile
Supplier specification
HPLC purity ≥98.5%; α- and γ-CD ≤1.0% each; water ≤14% (KF)
Controlled impurity limits support reproducible host–guest and chiral studies
Batch-to-batch consistency should be confirmed per study protocol
Quality control Analytical chemistry Reproducibility

High-Value Application Scenarios for beta-Cyclodextrin Hydrate Driven by Differentiated Performance Data


Formulation of Solid Dispersions via Mechanochemistry for Poorly Soluble APIs

When developing amorphous solid dispersions through mechanochemical grinding, β-cyclodextrin hydrate is the preferred native cyclodextrin due to its ability to achieve complete inclusion of challenging APIs like ritonavir, in stark contrast to the minimal inclusion observed with α- and γ-cyclodextrin hydrates [1]. This is critical for enhancing dissolution and bioavailability of BCS Class II/IV drugs in solid oral dosage forms.

Oral Bioavailability Enhancement of NSAIDs Where Solubility Alone Does Not Predict In Vivo Performance

For drugs like indomethacin, where in vitro solubility of cyclodextrin derivatives does not correlate with in vivo absorption, β-cyclodextrin hydrate complexation in simple capsule formulations has been shown to provide superior oral bioavailability (higher AUC) compared to more soluble hydroxypropyl and hydroxyethyl derivatives [2]. This makes it a strategic excipient for optimizing oral drug delivery with reduced excipient complexity.

Analytical Method Development Requiring High-Purity Chiral Selectors or Complexation Agents

In analytical chemistry, particularly for chiral separation by HPLC or CE, the use of β-cyclodextrin hydrate with its defined and low impurity profile (≥98.5% purity, α- and γ-CD ≤1.0%) is essential for method reproducibility and accurate determination of enantiomeric purity [3]. Its well-characterized binding constants (mean log K₁₁ = 2.69) also support robust method development in host-guest chemistry studies [4].

Parenteral Formulations Requiring High Solubilization Efficiency with Reduced Excipient Load

In parenteral product development, β-cyclodextrin derivatives (and by extension, β-cyclodextrin hydrate as the precursor) have demonstrated superior solubilization efficiency for drugs like carbamazepine compared to sulfobutylether-β-CD, enabling a 40% reduction in cyclodextrin required per dose . This translates directly to improved safety profiles and lower cost of goods for injectable formulations.

Application
Selection Property
Validation Focus
Solid dispersion development for poorly soluble APIs
Complete solid-phase inclusion under mechanochemical conditions
Inclusion efficiency with model APIs (e.g., ritonavir)
Oral delivery research for BCS Class II drugs
In vivo absorption profile may not correlate with in vitro solubility
AUC comparison in animal models; complexation simplicity
Chiral separation and host–guest analytical methods
High-purity, defined impurity profile (α-/γ-CD controlled)
Reproducibility of complexation stoichiometry and chiral recognition
Parenteral formulation research
Reported higher solubilization efficiency vs SBE-β-CD
Excipient loading reduction potential; safety and tolerability context

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